Cas no 160738-57-8 (Gatifloxacin)

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription. Gatifloxacin exhibits enhanced potency against respiratory pathogens, including Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, and Moraxella catarrhalis. It also demonstrates efficacy against Mycoplasma pneumoniae and Chlamydia pneumoniae. The compound features improved pharmacokinetics, with high oral bioavailability and extensive tissue penetration, particularly in the lungs. Its once-daily dosing regimen enhances patient compliance. However, caution is advised due to potential adverse effects, including QT interval prolongation and dysglycemia in susceptible populations.
Gatifloxacin structure
Gatifloxacin structure
Product Name:Gatifloxacin
CAS No:160738-57-8
MF:C19H22FN3O4
MW:375.3941
CID:65567
PubChem ID:17956339
Update Time:2025-06-14

Gatifloxacin Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-piperazin-1-yl)- 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • hydrochloride
    • gatifloxacin hydrochloride
    • GATIFLOXACIN LACTATE
    • Gatifloxacin acid ester
    • Gatifloxacin base
    • 4-dihydroquinoline-3-carboxylic acid
    • GatifloxacineHCL
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylicac
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid hydrochloride
    • Gatifloxacin
    • Gatifloxacin hydrochloriden
    • Tequin
    • Zymar
    • Gatiflo
    • Gatifloxacine
    • Gatispan
    • Gatiquin
    • Zymaxid
    • Gatilox
    • Gaity
    • AM 1155
    • CG 5501
    • Gatifloxacin [USAN:INN]
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • gatifloxacin anhydrous
    • gatifloxacinum
    • gatifloxacino
    • 1-Cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-piperazin-1-yl)- 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid hydrochloride
    • Gatifloxacin hydrochloride [WHO-DD]
    • Gatifloxacinacid
    • UNII-C3J4S9UD4E
    • AC-28923
    • AM-1155 hydrochloride
    • C71801
    • Gatifloxacin Hydrochloride,(S)
    • SCHEMBL3339392
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-
    • 121577-32-0
    • 160738-57-8
    • HY-10581A
    • DS-18916
    • GATIFLOXACIN ACID
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1)
    • dihydroquinoline-3-carboxylic acid hydrochloride
    • Gatifloxacin (hydrochloride)
    • AM-1155 (hydrochloride);BMS-206584 (hydrochloride);PD135432 (hydrochloride)
    • GQYBNVXJQVIRGC-UHFFFAOYSA-N
    • WEA57732
    • MFCD09838901
    • C3J4S9UD4E
    • Gatifloxacin HCl
    • AM-1155 hydrochloride;CG5501 hydrochloride;BMS-206584 hydrochloride;PD135432 hydrochloride
    • (3-methylpiperazin-1-yl)-4-oxo-1,4-
    • AKOS015895313
    • CS-1842
    • s5964
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
    • gatifloxacinhydrochloride
    • Inchi: 1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
    • InChI Key: CFPJUGZAXVMNBA-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C2=C(C=1N1C([H])([H])C([H])([H])N([H])C([H])(C([H])([H])[H])C1([H])[H])OC([H])([H])[H])C1([H])C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 465.19100
  • Monoisotopic Mass: 375.159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 82.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.386
  • Melting Point: 162 C
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.616
  • PSA: 141.33000
  • LogP: 1.82600
  • Vapor Pressure: No data available

Gatifloxacin Security Information

Gatifloxacin Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Gatifloxacin Pricemore >>

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Gatifloxacin Production Method

Gatifloxacin Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:160738-57-8)Gatifloxacin hydrochloride
Order Number:sfd18259
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Gatifloxacin Related Literature

Additional information on Gatifloxacin

Comprehensive Overview of Gatifloxacin (CAS No. 160738-57-8): Mechanism, Applications, and Modern Relevance

Gatifloxacin (CAS No. 160738-57-8) is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its chemical name, 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reflects its complex molecular structure. As a synthetic chemotherapeutic agent, Gatifloxacin has been extensively studied for its efficacy in treating respiratory, urinary, and ocular infections, making it a critical tool in antimicrobial therapy.

The mechanism of action of Gatifloxacin involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and transcription. This dual-target approach minimizes resistance development, a growing concern in modern medicine. Recent studies highlight its potency against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa, addressing urgent global health challenges like antimicrobial resistance (AMR).

In ophthalmology, Gatifloxacin ophthalmic solutions (e.g., Zymar®) are widely prescribed for bacterial conjunctivitis due to their excellent corneal penetration. The rise in post-surgical infection prevention queries on search engines underscores its relevance in cataract surgery protocols. Patients frequently search for "Gatifloxacin eye drops side effects" or "how long does Gatifloxacin take to work," reflecting real-world concerns about treatment adherence and safety.

Pharmacokinetically, Gatifloxacin exhibits high oral bioavailability (>96%) and tissue distribution, with a half-life of 7–14 hours allowing once-daily dosing. This convenience factor is increasingly important in patient-centric care models. However, warnings about potential QT interval prolongation and dysglycemia in diabetic patients remain critical discussion points in medical forums, aligning with FDA alerts from 2006 that reshaped its systemic use.

Emerging research explores Gatifloxacin nanoparticles for enhanced drug delivery, particularly in biofilm-associated infections—a hot topic in antimicrobial research. Analytical methods like HPLC quantification of Gatifloxacin in plasma are frequently searched by researchers, indicating strong academic interest. The compound's stability under various pH conditions also makes it a candidate for novel formulations, including thermosensitive in-situ gels for sustained release.

Environmental persistence of fluoroquinolones has sparked ecological concerns. Gatifloxacin degradation pathways and wastewater removal efficiency appear in recent environmental science literature, responding to public interest in pharmaceutical pollution. Regulatory agencies now emphasize proper disposal methods, with "Gatifloxacin environmental impact" becoming a notable search term among eco-conscious practitioners.

From a market perspective, the Gatifloxacin API (Active Pharmaceutical Ingredient) industry continues evolving, with patent expirations driving generic competition. Quality control specifications for Gatifloxacin mesylate (a common salt form) are rigorously enforced by pharmacopeias, ensuring batch-to-batch consistency. Manufacturers increasingly address queries about "Gatifloxacin synthesis route" and "impurity profiling" to meet regulatory submissions.

Comparative clinical studies between Gatifloxacin and newer fluoroquinolones like Moxifloxacin remain active, particularly regarding spectrum width and safety profiles. Patient forums often discuss "Gatifloxacin vs Levofloxacin for pneumonia," demonstrating ongoing therapeutic decision-making needs. Such comparisons are crucial as treatment guidelines evolve with resistance patterns.

In analytical chemistry, method development for Gatifloxacin assay validation follows ICH Q2(R1) guidelines, with UV-spectrophotometric and LC-MS/MS techniques dominating recent publications. Researchers frequently search for "Gatifloxacin calibration curve" parameters, reflecting laboratory workflow needs. The compound's distinct fluorescence properties also enable sensitive detection in biological matrices.

Future directions include investigating Gatifloxacin repurposing for nontraditional indications, such as its reported antimalarial activity against Plasmodium falciparum. Such innovative applications could revitalize interest in this well-characterized molecule, especially in resource-limited settings where cost-effective therapies are paramount.

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(CAS:160738-57-8)Gatifloxacin hydrochloride
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Purity:99.9%
Quantity:200kg
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